5-Acetyl-3-allyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile
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Overview
Description
5-Acetyl-3-allyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of tetrahydropyridines, which are characterized by a six-membered ring containing one nitrogen atom. The presence of functional groups such as acetyl, allyl, chlorophenyl, methyl, thioxo, and carbonitrile contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-allyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydropyridine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing an amine and a carbonyl group can undergo cyclization to form the tetrahydropyridine ring.
Introduction of Functional Groups: Subsequent steps involve the introduction of various functional groups. For example, the allyl group can be introduced via an allylation reaction, while the acetyl group can be added through acetylation using acetic anhydride or acetyl chloride.
Thioxo Group Addition: The thioxo group can be introduced by reacting the intermediate compound with sulfur or a sulfur-containing reagent.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and methyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the carbonyl and nitrile groups, converting them into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition: The double bond in the allyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium cyanide (KCN).
Electrophiles: Bromine (Br₂), hydrogen chloride (HCl).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Addition: Formation of saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits bioactive properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-allyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-3-allyl-4-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile: Similar structure but lacks the chlorophenyl group.
5-Acetyl-3-allyl-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile: Similar structure with a fluorophenyl group instead of chlorophenyl.
Uniqueness
The presence of the 4-chlorophenyl group in 5-Acetyl-3-allyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from other similar compounds and potentially more useful in specific applications.
Properties
IUPAC Name |
5-acetyl-4-(4-chlorophenyl)-6-methyl-3-prop-2-enyl-2-sulfanylidene-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-4-9-18(10-20)16(13-5-7-14(19)8-6-13)15(12(3)22)11(2)21-17(18)23/h4-8,16H,1,9H2,2-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAACWZDSRFHLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(C(=S)N1)(CC=C)C#N)C2=CC=C(C=C2)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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